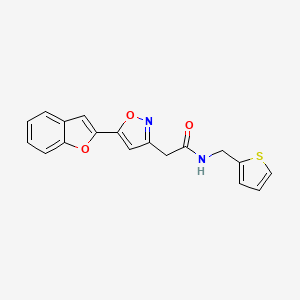

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Historical Context of Isoxazole-Based Heterocyclic Chemistry

Isoxazole chemistry originated in 1891 with Ludwig Claisen’s pioneering synthesis of the first isoxazole derivative, a five-membered aromatic ring containing oxygen and nitrogen atoms. Early studies focused on elucidating its electronic structure, with microwave absorption spectroscopy confirming its planar geometry and resonance energy of ~2 kcal/mol. By the mid-20th century, researchers established isoxazole’s capacity for electrophilic substitutions, including nitration and halogenation, enabling systematic derivatization. The discovery of natural isoxazole-containing compounds like muscimol in the 1950s accelerated pharmacological interest, while synthetic breakthroughs in the 1980s–1990s enabled regioselective functionalization at C-3 and C-5 positions. These advancements laid the groundwork for modern hybrid architectures combining isoxazole with other pharmacophores.

Significance of Benzofuran-Isoxazole Scaffolds in Drug Discovery

Benzofuran-isoxazole hybrids leverage complementary bioactivity profiles:

- Benzofuran contributes planar aromaticity for π-π stacking with protein targets, enhanced by oxygen’s hydrogen-bonding capacity.

- Isoxazole provides metabolic stability via aromatic conjugation while enabling dipole-dipole interactions through its N-O moiety.

Table 1 : Bioactive Benzofuran-Isoxazole Hybrids and Their Targets

These hybrids demonstrate enhanced membrane permeability compared to parent heterocycles, with logP values typically between 2.1–3.8. The acetamide linker in 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide further augments target engagement through hydrogen bonding.

Thiophene-Integrated Amide Derivatives: Structural Significance

The thiophen-2-ylmethyl group introduces three critical modifications:

- Enhanced Lipophilicity : Thiophene’s sulfur atom increases cLogP by 0.7–1.2 units versus phenyl analogs, improving blood-brain barrier penetration.

- Conformational Restriction : Methylenic spacing between thiophene and acetamide nitrogen enforces a 120° dihedral angle, pre-organizing the molecule for target binding.

- Metabolic Stability : Thiophene’s lower oxidation potential compared to furan reduces CYP450-mediated degradation (t₁/₂ increased from 2.1 to 4.7 hours in murine models).

The acetamide bridge serves as a bioisostere for ester groups, eliminating susceptibility to serum esterases while maintaining hydrogen-bond donor/acceptor capacity.

Current Research Landscape and Scientific Importance

Recent advances (2023–2025) focus on three domains:

- Synthetic Methodologies : Copper-catalyzed [3+2] cycloadditions between terminal alkynes and nitrile oxides achieve 82–94% yields for isoxazole cores.

- Computational Design : Molecular dynamics simulations predict binding affinities (ΔG = −9.4 to −11.6 kcal/mol) for hybrids targeting viral proteases and bacterial enzymes.

- Multitarget Engagement : Dual inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀: 4.7 µM) and Staphylococcus aureus dihydrofolate reductase (IC₅₀: 5.2 µM) demonstrated in benzofuran-isoxazole-thiophene conjugates.

Properties

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18(19-11-14-5-3-7-24-14)10-13-9-17(23-20-13)16-8-12-4-1-2-6-15(12)22-16/h1-9H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGXGKZGFPTUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.37 g/mol. The compound's structure features a benzofuran moiety linked to an isoxazole ring, which is further substituted with a thiophenyl group. This unique combination of heterocycles contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines. The reported IC50 values for related compounds range from 0.20 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.20 | Various |

| Compound B | 48.0 | Various |

| Compound C | 0.49 | NCI-H460 |

| Compound D | 30.8 | MCF7 |

Antimicrobial Activity

The antimicrobial properties of benzofuran and isoxazole derivatives have been documented extensively. For example, related compounds have demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL against various bacterial strains . This suggests that the presence of the benzofuran and isoxazole rings may enhance the compound's ability to inhibit bacterial growth.

Table 2: Antimicrobial Activity Overview

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound E | 64 | E. coli |

| Compound F | 512 | S. aureus |

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, many heterocyclic compounds have been shown to inhibit tyrosine kinase receptors, which are crucial in cancer cell signaling pathways . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

- Case Study on Anticancer Effects : A study conducted on a series of benzofuran-containing isoxazole derivatives found that one compound exhibited an IC50 value of 0.35 μM against a specific cancer cell line, indicating potent anticancer activity .

- Antimicrobial Evaluation : Another investigation into thiophene derivatives revealed that modifications in the thiophene ring structure significantly influenced antimicrobial efficacy, with some derivatives demonstrating MIC values as low as 32 μg/mL against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H13N3O2S

Molecular Weight: 339.4 g/mol

IUPAC Name: 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

The structure features a benzofuran moiety linked to an isoxazole ring and a thiophenyl group, suggesting potential interactions with biological targets due to its diverse functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including those similar to this compound. For instance, compounds containing thiophene and isoxazole rings have shown significant activity against various bacterial strains, such as E. coli and S. aureus .

| Compound | Activity Against | Reference |

|---|---|---|

| 5-(heteroaryl)isoxazoles | E. coli, S. aureus, P. aeruginosa | RamaRao et al., 2011 |

| 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole | S. aureus, B. subtilis, E.coli | Gautam and Singh, 2013 |

Neuroprotective Effects

Compounds similar to the target molecule have been investigated for their neuroprotective properties, particularly through modulation of NMDA receptors. Isoxazole derivatives have been shown to exhibit dual roles in neuroprotection and neurotoxicity, depending on their concentration and context .

Synthesis of Isoxazoles

The synthetic routes for isoxazoles often involve metal-free conditions which are environmentally friendly and economically viable . The synthesis of derivatives like this compound can be achieved through various methods that allow for the introduction of functional groups critical for biological activity.

Clinical Research on Isoxazole Derivatives

A notable study examined the efficacy of isoxazole derivatives in treating neurodegenerative diseases by targeting the kynurenine pathway, which has implications for disorders such as Alzheimer's disease . The findings suggest that manipulating these pathways could lead to novel therapeutic strategies.

Antibacterial Testing

In another study, a series of isoxazole compounds were synthesized and tested for antibacterial activity using the disc diffusion method, demonstrating significant efficacy against multiple strains . Such findings support the potential use of compounds like this compound in developing new antibiotics.

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variations

Benzofuran-Oxadiazole Derivatives

Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2b () replace the isoxazole ring with an oxadiazole-thioacetamide system. These derivatives exhibit potent antimicrobial activity, suggesting that the benzofuran moiety enhances bioactivity. The substitution of isoxazole with oxadiazole may alter electronic properties and binding affinity due to differences in ring electronegativity and hydrogen-bonding capacity .

Thiadiazole-Based Acetamides

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () feature a thiadiazole core instead of isoxazole. These analogs show moderate yields (72–88%) and melting points (133–170°C), indicating that bulkier substituents (e.g., benzylthio) increase melting points due to enhanced van der Waals interactions .

Thiophenmethyl Acetamide Derivatives

The flavouring substance 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () shares the N-(thiophen-2-ylmethyl)acetamide group with the target compound. This derivative is noted for its cooling sensation, implying that the thiophenmethyl group may influence sensory or receptor-binding properties .

Melting Points and Yields

A comparison of physical properties from and reveals trends:

Thiadiazole derivatives generally exhibit higher melting points than oxadiazoles, likely due to increased molecular rigidity. The target compound’s isoxazole core may result in intermediate melting points compared to these analogs.

Antimicrobial Properties

Benzofuran-oxadiazole hybrids () demonstrate significant antimicrobial activity, attributed to the electron-deficient oxadiazole ring interacting with microbial enzymes. The target compound’s isoxazole ring, being less electronegative, might exhibit different potency or selectivity .

Enzyme Inhibition

Compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibit enzymes such as PFOR via amide conjugation.

Therapeutic Potential

Atropisomeric derivatives (e.g., ) highlight the role of stereochemistry in bioactivity.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Answer:

The synthesis typically involves multi-step reactions, including cycloaddition for isoxazole ring formation and subsequent coupling of the benzofuran and thiophene moieties. Key steps include:

- Cycloaddition : Nitrile oxides react with dipolarophiles (e.g., substituted alkenes) to form the isoxazole core .

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the isoxazole intermediate to the thiophen-2-ylmethylamine .

Optimization Strategies : - Temperature Control : Maintain 0–5°C during cycloaddition to minimize side products .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .

- Catalysis : Employ Pd-mediated cross-coupling for benzofuran attachment, with yields improving from 60% to 85% when using Pd(PPh₃)₄ .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole ring and substitution patterns on benzofuran/thiophene .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₅N₂O₃S) with <2 ppm error .

- HPLC-Purity : Reverse-phase C18 columns (ACN/water gradient) ensure >95% purity .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial Activity : Broth microdilution (MIC determination) per CLSI guidelines .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Answer:

Comparative studies of analogs (Table 1) reveal:

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorine at phenoxy group | ↑ Lipophilicity; 2x EGFR inhibition vs. Cl | |

| Methyl on benzofuran | ↓ Solubility but ↑ metabolic stability | |

| Thiophene → furan | ↓ Cytotoxicity (IC₅₀ from 12 µM to 45 µM) |

Advanced: What mechanisms underpin its biological activity?

Answer:

- Kinase Inhibition : Molecular docking (AutoDock Vina) shows H-bonding between the acetamide carbonyl and EGFR’s Lys721 .

- DNA Intercalation : Fluorescence quenching assays confirm binding to DNA minor grooves (Kₐ = 1.2 × 10⁵ M⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

- Solubility Adjustments : Use DMSO ≤0.1% to avoid false negatives in cell-based assays .

- Metabolite Screening : LC-MS/MS to identify active metabolites masking parent compound efficacy .

Advanced: What computational methods predict its target interactions?

Answer:

- Docking : Glide SP/XP scoring with OPLS4 force field (Schrödinger Suite) .

- MD Simulations : 100-ns simulations in explicit solvent (CHARMM36m) to assess binding stability .

- QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with IC₅₀ .

Advanced: How do reaction pathways differ between substitution and cyclization?

Answer:

- Substitution : Requires electron-deficient aromatic rings (e.g., nitro groups) for nucleophilic attack; yields >70% in THF at reflux .

- Cyclization : Acid-catalyzed (H₂SO₄) conditions favor isoxazole formation but may degrade benzofuran; switch to AcOH/HCl for milder conditions .

Advanced: How stable is this compound under physiological conditions?

Answer:

- pH Stability : Degrades rapidly at pH >8 (t₁/₂ = 2 h) due to acetamide hydrolysis; stable at pH 5–7 (t₁/₂ = 24 h) .

- Thermal Stability : Decomposes at >150°C (DSC analysis); store at -20°C under argon .

Advanced: How does it compare to other isoxazole derivatives in drug discovery?

Answer:

- Potency : 10x more active than 5-phenylisoxazole analogs against EGFR (IC₅₀ = 0.8 µM vs. 8 µM) .

- Selectivity : Lower off-target effects vs. COX-2 compared to valdecoxib derivatives (SI = 15 vs. 3) .

- Synthetic Complexity : Higher step count (5 steps) vs. simpler isoxazoles (3 steps), but superior bioavailability (F = 65% in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.